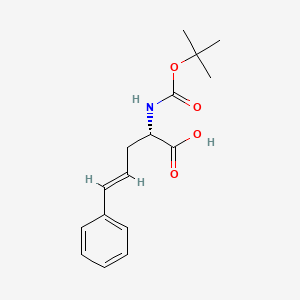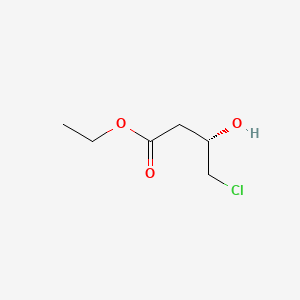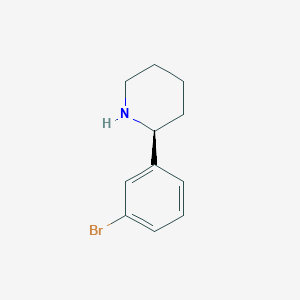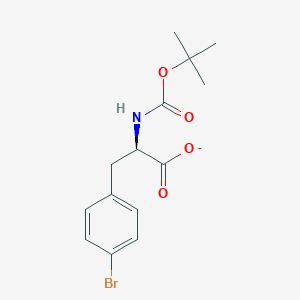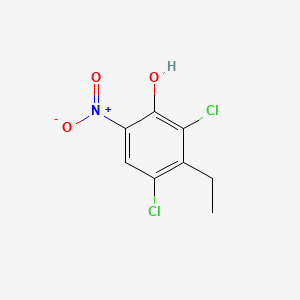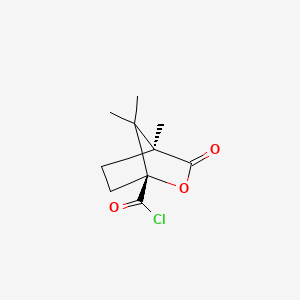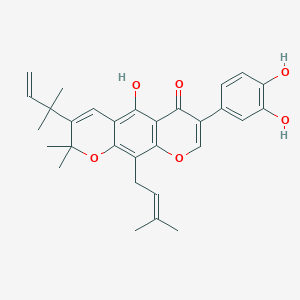
Flemiphilippinin A
Overview
Description
Flemiphilippinin A is a prenylated isoflavone isolated from the plant Flemingia philippinensis. This compound has garnered attention due to its notable antioxidant and antitumor activities. It exhibits DPPH radical scavenging activity and has shown inhibitory effects against various human cancer cell lines .
Mechanism of Action
Target of Action
Flemiphilippinin A primarily targets the enzyme aromatase . Aromatase plays a crucial role in the conversion of testosterone and androstenedione to estrogens . By inhibiting this enzyme, this compound can potentially regulate estrogen production .
Mode of Action
this compound exerts its effects by binding to its target, aromatase, and inhibiting its activity . This interaction results in a decrease in the conversion of testosterone and androstenedione to estrogens .
Biochemical Pathways
The inhibition of aromatase by this compound affects several biochemical pathways. According to a study, the compound influences pathways involved in EGFR tyrosine kinase inhibitor resistance, endocrine resistance, and the PI3K–Akt signaling pathway . These pathways play significant roles in cell growth, survival, and metabolism .
Result of Action
this compound’s inhibition of aromatase leads to a decrease in estrogen production . This can have significant effects at the molecular and cellular levels, particularly in the context of diseases like breast cancer where estrogen plays a critical role . Moreover, this compound has shown inhibitory activity against human cancer cells in vitro .
Biochemical Analysis
Biochemical Properties
Flemiphilippinin A interacts with the enzyme aromatase, inhibiting its activity . This interaction prevents the conversion of testosterone and androstenedione to estrogens, thereby influencing the balance of hormones in the body .
Cellular Effects
This compound has been observed to have inhibitory activity against human cancer cells in vitro . It is thought to influence cell function by altering cell signaling pathways and gene expression, particularly those related to estrogen production .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the enzyme aromatase and inhibiting its activity . This prevents the conversion of testosterone and androstenedione to estrogens, leading to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway of estrogen production, where it interacts with the enzyme aromatase
Preparation Methods
Synthetic Routes and Reaction Conditions
Flemiphilippinin A can be extracted from the roots of Flemingia philippinensis using an ultrasonic-assisted conventional solvent extraction method. The optimal extraction conditions include an extraction time of 40 minutes, a methanol concentration of 85%, and a solvent-to-solid ratio of 40 mL/g .
Industrial Production Methods
While there is no large-scale industrial production method specifically detailed for this compound, the extraction method mentioned above can be scaled up for industrial purposes. The process involves crushing the roots of Flemingia philippinensis, followed by ultrasonic-assisted extraction using methanol as the solvent .
Chemical Reactions Analysis
Types of Reactions
Flemiphilippinin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Flemiphilippinin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of prenylated isoflavones.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its antitumor activity against various human cancer cell lines, including hepatocellular carcinoma, lung epithelial, and ileocecal adenocarcinoma cells
Industry: Potential use in developing antioxidant supplements and antitumor drugs.
Comparison with Similar Compounds
Flemiphilippinin A is unique due to its potent antioxidant and antitumor activities. Similar compounds include:
Flemiphilippinin B: Another prenylated isoflavone with similar antioxidant properties.
Auriculasin: Exhibits DPPH radical scavenging activity but with a higher effective half maximal concentration (EC50) compared to this compound.
Dorsmanins I: Another isoflavone with antioxidant activity but less potent than this compound.
Properties
IUPAC Name |
7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O6/c1-8-29(4,5)23-14-19-25(33)24-26(34)20(17-10-12-21(31)22(32)13-17)15-35-28(24)18(11-9-16(2)3)27(19)36-30(23,6)7/h8-10,12-15,31-33H,1,11H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTMMYSERQFPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C=C(C(O2)(C)C)C(C)(C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Flemiphilippinin A and where is it found?
A1: this compound is a prenylated isoflavone primarily isolated from the roots of the Flemingia philippinensis plant [, ]. This plant, also known as Moghania philippinensis, is traditionally used in Chinese medicine [, ].
Q2: What are the potential biological activities of this compound?
A2: Research suggests that this compound exhibits several biological activities, including:
- Antioxidant activity: It demonstrates the ability to scavenge DPPH radicals, indicating potential antioxidant properties [, ].
- Antitumor activity: Studies have shown promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), HepG2 (liver cancer), and B16 (melanoma) [, ].
Q3: How does the content of this compound vary in Flemingia philippinensis from different geographical locations?
A3: Research indicates significant variation in the total flavonoid content, including this compound, among Flemingia philippinensis samples collected from different regions of China, ranging from 3.7% to 14.35% []. This suggests that geographical factors might influence the production of this compound in the plant.
Q4: Have there been any studies on extracting this compound from Flemingia philippinensis?
A4: Yes, researchers have explored different extraction methods for obtaining this compound from Flemingia philippinensis roots:
- Supercritical fluid extraction: This method utilizes liquid CO2 and an entrainer under specific pressure and temperature conditions, followed by purification steps, to obtain this compound with high purity [].
- Ultrasonic-assisted extraction: This method, using solvents like methanol, offers a faster and potentially more efficient way to extract total flavonoids, including this compound, from the plant [].
Q5: What other compounds are commonly found alongside this compound in Flemingia philippinensis?
A5: Several other compounds, particularly flavonoids and isoflavonoids, have been identified in Flemingia philippinensis, often co-occurring with this compound. Some examples include:
- Flemiphilippinins C, D, E, and F: These are structurally related prenylated isoflavones also isolated from the plant's roots [, ].
- Other flavonoids: Compounds like dorsmanins I, auriculasin, 5,7,3′,4′-tetrahydroxy-6,8-diprenylisoflavone, genistein, and others have been reported in various studies [, , ].
Q6: What analytical techniques are commonly used to identify and characterize this compound?
A6: Researchers employ a variety of spectroscopic and chromatographic methods for the structural elucidation and characterization of this compound:
- Spectroscopic methods: These include HR-EI-MS (high-resolution electron ionization mass spectrometry), 1H NMR (proton nuclear magnetic resonance), 13C NMR (carbon-13 nuclear magnetic resonance), HMQC (heteronuclear multiple quantum coherence), HMBC (heteronuclear multiple bond correlation), and NOESY (nuclear Overhauser effect spectroscopy) [].
- Chromatographic techniques: These include various forms of column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) for separating and purifying this compound from plant extracts [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


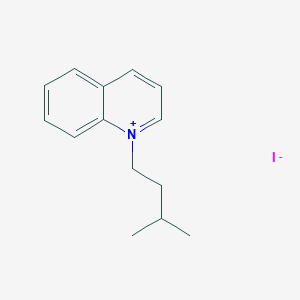
![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)
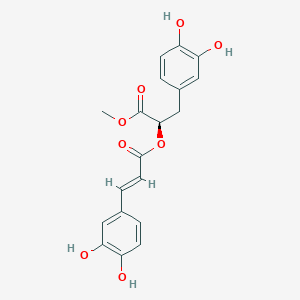
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)
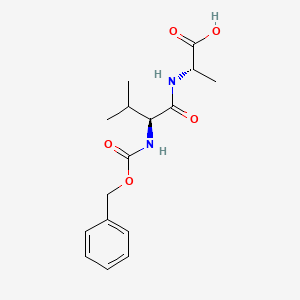
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1631094.png)
